molecular formula C24H25BrN2O B11117291 Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone

Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone

Cat. No.: B11117291
M. Wt: 437.4 g/mol
InChI Key: AEUUWUNKKQLEBY-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-ETHYLPHENYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of the azepane, bromo, and ethylphenyl groups in this compound suggests potential unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-ETHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the bromo group: Bromination of the quinoline core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the azepane-1-carbonyl group: This step involves the reaction of the bromoquinoline with azepane-1-carbonyl chloride in the presence of a base such as triethylamine.

    Addition of the ethylphenyl group: The final step involves the coupling of the intermediate with 4-ethylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-ETHYLPHENYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-ETHYLPHENYL)QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-ETHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(AZEPANE-1-CARBONYL)-7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE: Similar structure with a chloro group instead of bromo and an additional methyl group.

    8-(AZEPANE-1-CARBONYL)-2-(4-ETHYLPHENYL)-2H,3H,5H-PYRAZOLO[4,3-C]QUINOLIN-3-ONE: Contains a pyrazoloquinoline core instead of a quinoline core.

Uniqueness

The unique combination of the azepane, bromo, and ethylphenyl groups in 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-ETHYLPHENYL)QUINOLINE imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H25BrN2O

Molecular Weight

437.4 g/mol

IUPAC Name

azepan-1-yl-[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H25BrN2O/c1-2-17-7-9-18(10-8-17)23-16-21(20-15-19(25)11-12-22(20)26-23)24(28)27-13-5-3-4-6-14-27/h7-12,15-16H,2-6,13-14H2,1H3

InChI Key

AEUUWUNKKQLEBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCCC4

Origin of Product

United States

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